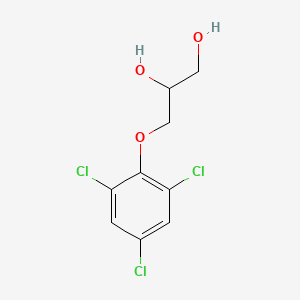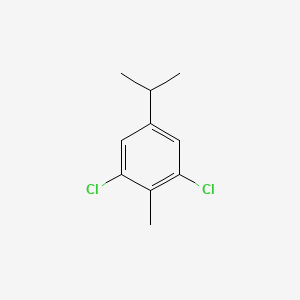
Dichloro-P-cymene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro-P-cymene is prepared by reacting phellandrene with hydrated ruthenium trichloride . At high temperatures, ([Ru(p-cymene)Cl_2]_2) exchanges with other arenes .
Industrial Production Methods: The industrial production of this compound involves the integration of biosynthesis and heterogeneous catalysis. For instance, p-cymene can be produced through the hydrogenation/dehydrogenation of limonene and 1,8-cineole using metals on supports with acid sites .
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro-P-cymene undergoes various types of reactions, including:
Substitution Reactions: Reacts with Lewis bases to form monometallic adducts.
Oxidation and Reduction Reactions: Involves hydrosilylation and reduction of imines.
Common Reagents and Conditions:
Lewis Bases: Such as triphenylphosphine (PPh3) to form ([Ru(p-cymene)Cl_2(PPh_3)]).
Hydrosilylation Catalysts: Used for greener amine synthesis by reduction of imines with PMHS or hydrogen-borrowing.
Major Products:
Monometallic Adducts: Such as ([Ru(p-cymene)Cl_2(PPh_3)]).
Cyclometalated Ruthenium Complexes: Formed via C-H bond activation.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dichloro-P-cymene is used as a starting material for the synthesis of organometallic complexes . It is also employed in hydrosilylation reactions and as a catalyst for greener amine synthesis .
Biology and Medicine: The compound has shown potential in anticancer research. Ruthenium-based complexes, including this compound, are being investigated for their antimetastatic and antiangiogenic properties .
Industry: In the industrial sector, this compound is used as a pharmaceutical intermediate and in the production of various catalysts .
Wirkmechanismus
Dichloro-P-cymene exerts its effects through multiple pathways:
Vergleich Mit ähnlichen Verbindungen
RAPTA-C: A ruthenium(II)-arene complex with similar anticancer properties.
(Benzene)ruthenium dichloride dimer: Structurally similar to Dichloro-P-cymene.
Uniqueness: this compound is unique due to its specific interaction with DNA and proteins, making it a promising candidate for anticancer research . Its ability to form stable monometallic adducts and cyclometalated complexes also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
65724-12-1 |
|---|---|
Molekularformel |
C10H12Cl2 |
Molekulargewicht |
203.10 g/mol |
IUPAC-Name |
1,3-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
InChI-Schlüssel |
FWCVXUYEZQQEGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Cl)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)

![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
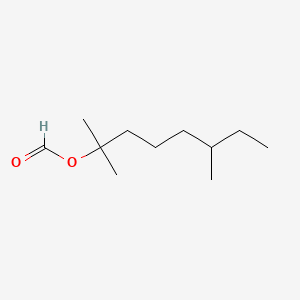
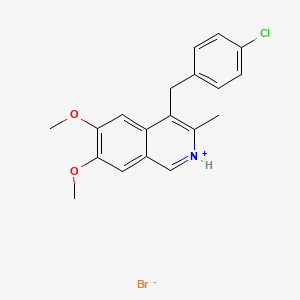
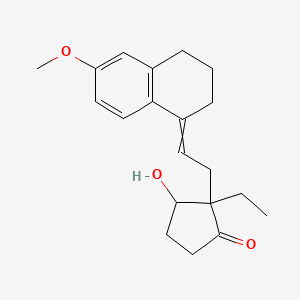
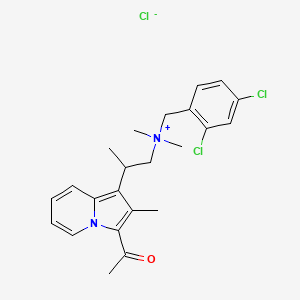
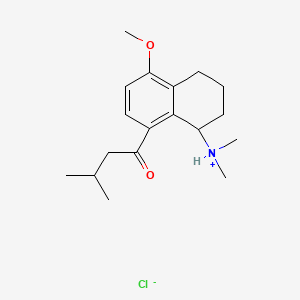
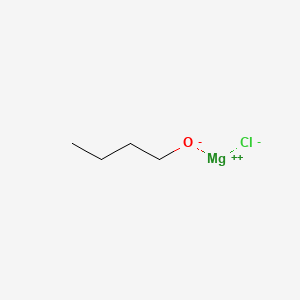

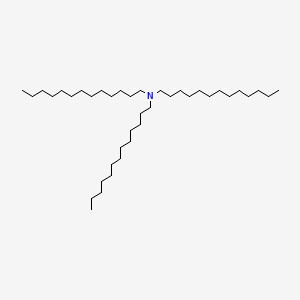
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
